molecular formula C8H12O5 B14584619 Acetic acid;2,7-dioxabicyclo[3.2.0]hept-3-en-6-ylmethanol CAS No. 61063-40-9

Acetic acid;2,7-dioxabicyclo[3.2.0]hept-3-en-6-ylmethanol

Cat. No.: B14584619
CAS No.: 61063-40-9
M. Wt: 188.18 g/mol
InChI Key: FJAJKWUYROQSSP-UHFFFAOYSA-N
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Description

Acetic acid;2,7-dioxabicyclo[3.2.0]hept-3-en-6-ylmethanol is a chemical compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a bicyclic ring system with an acetic acid moiety and a methanol group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2,7-dioxabicyclo[3.2.0]hept-3-en-6-ylmethanol typically involves the reaction of specific bicyclic compounds with acetic acid under controlled conditions. One common method includes the reaction of 2,7-dioxabicyclo[3.2.0]hept-3-en-6-one with methanol in the presence of a catalyst to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2,7-dioxabicyclo[3.2.0]hept-3-en-6-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Acetic acid;2,7-dioxabicyclo[3.2.0]hept-3-en-6-ylmethanol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;2,7-dioxabicyclo[3.2.0]hept-3-en-6-ylmethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;2,7-dioxabicyclo[3.2.0]hept-3-en-6-ylmethanol is unique due to its specific combination of functional groups and bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various scientific and industrial applications .

Properties

CAS No.

61063-40-9

Molecular Formula

C8H12O5

Molecular Weight

188.18 g/mol

IUPAC Name

acetic acid;2,7-dioxabicyclo[3.2.0]hept-3-en-6-ylmethanol

InChI

InChI=1S/C6H8O3.C2H4O2/c7-3-5-4-1-2-8-6(4)9-5;1-2(3)4/h1-2,4-7H,3H2;1H3,(H,3,4)

InChI Key

FJAJKWUYROQSSP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=COC2C1C(O2)CO

Origin of Product

United States

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